Oral Efficacy Spectrum: A924 Targets Five Rat Ascites Hepatoma Lines Versus Narrower Spectrum of Earlier Leads
A924, when administered orally, prolonged survival in rats implanted intravenously with five distinct ascites hepatoma cell lines: AH‑44, AH‑66, AH‑130, AH‑66F, and AH‑41C [1]. By contrast, the earlier lead compound A‑145 (N‑ethylcarbaminomethyl‑L‑isoleucine), the most broadly active agent from the 350‑compound primary screen, showed significant lifespan prolongation in only three rat ascites hepatoma models (AH13, AH7974, AH60C) and Yoshida sarcoma, and was not tested for oral activity [2]. L‑Citrulline itself exhibited no antineoplastic activity in these models, serving as an inactive baseline [3].
| Evidence Dimension | Number of responsive rat ascites hepatoma lines and route of administration |
|---|---|
| Target Compound Data | 5 lines (AH‑44, AH‑66, AH‑130, AH‑66F, AH‑41C); oral route effective |
| Comparator Or Baseline | A‑145: 3 lines (AH13, AH7974, AH60C) plus Yoshida sarcoma; intraperitoneal route. L‑Citrulline: 0 lines |
| Quantified Difference | A924 active against 5 hepatoma lines vs. 3 for A‑145; oral vs. parenteral |
| Conditions | Rat ascites hepatoma allograft models; survival prolongation endpoint; A924 given orally; A‑145 given i.p. once daily for 3 consecutive days starting 24 h after tumor implantation |
Why This Matters
This broader hepatoma‑line coverage combined with oral activity makes A924 a more relevant tool compound for preclinical studies targeting gastrointestinal‑derived or liver‑tropic malignancies compared with earlier amino acid derivatives that required parenteral administration.
- [1] Fujita H, Seto Y, Sakurai T, Ichimura H, Satoh H, Toyoshima S. Antitumor activity of a new amino acid derivative, N6,N9-bis-(butyloxycarbonylaminomethyl)-L-citrulline. Gan. 1978 Feb;69(1):99-101. PMID: 205478. View Source
- [2] Fukushima K, Toyoshima S. Antitumor activity of selected amino acid derivatives against various tumor systems. Cancer Chemother Rep. 1975 Mar-Apr;59(2 Pt 1):309-18. PMID: 167935. View Source
- [3] Fukushima K, Toyoshima S. Antitumor activity of amino acid derivatives in the primary screening. Gan. 1975 Feb;66(1):29-36. PMID: 168114. View Source
